molecular formula C2H4O2 B1273003 Acetic acid-D CAS No. 758-12-3

Acetic acid-D

Cat. No. B1273003
CAS RN: 758-12-3
M. Wt: 61.06 g/mol
InChI Key: QTBSBXVTEAMEQO-DYCDLGHISA-N
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Description

Acetic acid-D, also known as Monodeuteroacetic acid, is the monodeuterated form of acetic acid, in which the hydrogen atom of the hydroxyl group has been replaced by deuterium (D). It is a deuterated carboxylic acid and its dissociation constant has been evaluated in deuterium oxide (D2O) by an emf method .


Synthesis Analysis

Acetic acid-D can be produced through various methods. One of the methods involves the anaerobic fermentation process . Another method involves the reaction of CH . There is also a light-driven flow synthesis of acetic acid from methane .


Molecular Structure Analysis

Acetic acid-D is the monodeuterated form of acetic acid, where the hydrogen atom of the hydroxyl group has been replaced by deuterium (D). Infrared spectral studies of its vapors at 150°C in the range of 2-25μ have been reported .


Chemical Reactions Analysis

Acetic acid-D undergoes various chemical reactions. Some of the reactions include the decomposition of acetic acid and the synthesis of acetic acid from the reaction of CH . It also undergoes atmospheric oxidation pathways of acetic acid .


Physical And Chemical Properties Analysis

Acetic acid-D is a colorless liquid that has a strong, pungent smell. It is classified as a weak acid, but in concentrated form, it can be corrosive and can cause burns . It readily dissolves in water and forms a homogeneous solution .

Scientific Research Applications

Food Industry Applications

Acetic acid-D is used in the food industry primarily as an acidulant to give a characteristic flavor profile to food products. It’s also employed for microbial decontamination of meat and as a mild descaling agent. Moreover, it has found innovative use as an antimicrobial edible food coating agent, which aligns with the diversified food culture’s demand for such innovations .

Pharmaceutical Synthesis

In pharmaceutical research, Acetic acid-D is utilized in the synthesis of various drugs. Its deuterated form can be particularly useful in the study of reaction mechanisms and metabolic pathways, as it allows for the tracing of the acetic acid moiety through complex biochemical processes .

Chemical Production

The chemical industry leverages Acetic acid-D in the production of vinyl acetate, which is a precursor for the production of polyvinyl acetate or PVA, a component of many adhesives. It’s also used in the synthesis of cellulose acetate, which is used in making photographic films and textiles .

Analytical Chemistry

Acetic acid-D is a valuable reagent in analytical chemistry, particularly in NMR spectroscopy, where it can serve as a solvent or a standard for calibrating the chemical shift of deuterium. Its unique spectral properties make it an essential tool for structural analysis and quantification of compounds .

Environmental Studies

In environmental research, Acetic acid-D can be used as a tracer to study the biodegradation pathways of organic pollutants. Its deuterated form allows for easy tracking in complex environmental matrices, helping to understand the fate of pollutants in the environment .

Catalysis and Process Intensification

Acetic acid-D plays a role in catalysis, particularly in the development of more sustainable processes. Its involvement in process intensification efforts can lead to more efficient and environmentally friendly production methods for various chemicals .

Food Preservation

Traditionally known as vinegar, Acetic acid-D is used as a preservative in the food industry. Its antimicrobial properties help in extending the shelf life of food products by inhibiting the growth of bacteria and fungi .

Cosmetic Industry

In the cosmetic industry, Acetic acid-D is used in the formulation of products due to its acidity and antimicrobial properties. It can act as a pH adjuster and a preservative in various cosmetic formulations .

Safety And Hazards

Exposure to acetic acid-D can cause eye, nose, and throat irritation. At 100 ppm, marked lung irritation and possible damage to lungs, eyes, and skin might result. Exposure to acetic acid-D can also cause pharyngeal edema and chronic bronchitis . It is recommended to use personal protective equipment and avoid breathing vapors, mist, or gas .

Future Directions

The future of acetic acid-D lies in its potential applications in the food and biomedical industries. It holds great promise for future exploitation, both due to increased consumer demand for traditional fermented beverages such as kombucha, and for the development of new types of products .

properties

IUPAC Name

deuterio acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSBXVTEAMEQO-DYCDLGHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70997190
Record name (O-~2~H)Acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70997190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid-D

CAS RN

758-12-3
Record name Acetic acid-d
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=758-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic (2H)acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (O-~2~H)Acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70997190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic [2H]acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.963
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of acetic acid-D?

A1: The molecular formula of acetic acid-D is CH3COOD, and its molecular weight is 61.06 g/mol.

Q2: How does deuteration affect the spectroscopic properties of acetic acid?

A2: Deuteration causes a shift in infrared (IR) absorption bands. For example, the ν2 fundamental vibration of trans-HOCO occurs at 1852.567 cm−1, while in trans-DOCO it is shifted to a lower frequency. []

Q3: Are there any studies on the electric polarization of acetic acid-D?

A3: Yes, studies have investigated the electric polarization of acetic acid-D in benzene solutions. These studies revealed an unexpectedly high polarization of the dimer, suggesting a significant atomic polarization. []

Q4: Can acetic acid-D be used to synthesize deuterium-labeled compounds?

A4: Absolutely! Acetic acid-D serves as a valuable reagent for introducing deuterium labels into organic molecules. For example, it has been employed in the synthesis of 3′-D3-mevalonic acid. [] Another example is the synthesis of trideuteromethyl 1,1,1,3,3,3-hexafluoroisopropyl ether through the reductive dechlorination of trichloromethyl 1,1,1,3,3,3-hexafluoroisopropyl ether using zinc/zinc chloride catalysis in acetic acid-D. []

Q5: How does acetic acid-D participate in hydrogen exchange reactions?

A5: Research indicates that acetic acid-D participates in deuterium exchange reactions with acetylene in the presence of a zinc acetate-charcoal catalyst. This exchange was crucial in elucidating the mechanism of the vinylation reaction of acetic acid. []

Q6: Does acetic acid-D influence the kinetics of chemical reactions?

A6: Yes, replacing acetic acid with acetic acid-D can lead to kinetic solvent isotope effects. Studies on the bromination of alkenes and alkynes revealed a consistent kH/kD value of approximately 1.23, attributed to specific electrophilic solvation of the bromide anion by hydrogen bonding in the transition state. [] Similar effects were observed in the solvolysis of alkyl tosylates. []

Q7: Has acetic acid-D been used to study biological mechanisms?

A7: Yes, acetic acid-D has been employed to investigate reaction mechanisms in biological systems. For instance, it helped determine that the acetic acid-catalyzed conversion of mitomycins to mitosenes likely proceeds through an initial elimination of methanol to form an aziridinomitosene. [, ] Another study demonstrated that acetic acid catalysis of α-phenylisocaprophenone enolization and the reaction of epichlorohydrin with iodide ions do not involve proton transfer during the rate-determining step. []

Q8: Are there any studies exploring the interactions of acetic acid-D with biomolecules?

A8: Yes, research has used acetic acid-D to study the cooperative hydrogen bonding of polymers like polyacrylic acid. Deuterium NMR studies, utilizing acetic acid-D4 as a marker, provided insights into the interaction between polyacrylic acid and poly(4-vinylphenol). []

Q9: Can acetic acid-D be used to investigate photochemical reactions?

A9: Yes, studies have used acetic acid-D to generate the DOCO radical via photolysis at 193 nm, providing valuable information about its vibrational structure and properties. [] Another study used acetic acid-D in combination with laser flash photolysis to investigate the mechanism of alcohol additions to transient silenes generated from aryldisilane photochemistry. []

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